molecular formula C7H2ClF6NS B6350587 2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine CAS No. 1246466-91-0

2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine

Cat. No.: B6350587
CAS No.: 1246466-91-0
M. Wt: 281.61 g/mol
InChI Key: ACZJHZRSWVWAKZ-UHFFFAOYSA-N
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Description

2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both trifluoromethyl and trifluoromethylsulfanyl groups in the pyridine ring imparts distinct physicochemical characteristics to this compound.

Preparation Methods

The synthesis of 2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine with trifluoromethylsulfanyl chloride under specific reaction conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, to form partially or fully hydrogenated derivatives.

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

2-Chloro-4-trifluoromethylsulfanyl-5-trifluoromethyl-pyridine has several scientific research applications:

Comparison with Similar Compounds

2-Chloro-4-trifluoromethylsulfanyl-5-trifluor

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6NS/c8-5-1-4(16-7(12,13)14)3(2-15-5)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZJHZRSWVWAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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